molecular formula C14H10N2O B6385607 5-(Naphthalen-2-yl)pyrimidin-2-ol CAS No. 1111113-13-3

5-(Naphthalen-2-yl)pyrimidin-2-ol

Cat. No.: B6385607
CAS No.: 1111113-13-3
M. Wt: 222.24 g/mol
InChI Key: AVHTZXRPWTXECT-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalene group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)pyrimidin-2-ol typically involves the condensation of naphthalene derivatives with pyrimidine precursors. One common method is the reaction of 2-aminopyridine with naphthaldehyde under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is gaining attention in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)pyrimidin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and naphthalene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(Naphthalen-2-yl)pyrimidin-2-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-2-yl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-naphthalen-2-yl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-15-8-13(9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHTZXRPWTXECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686829
Record name 5-(Naphthalen-2-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-13-3
Record name 5-(Naphthalen-2-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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